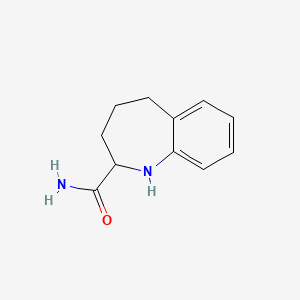

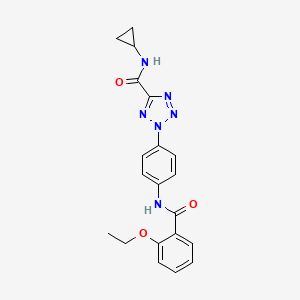

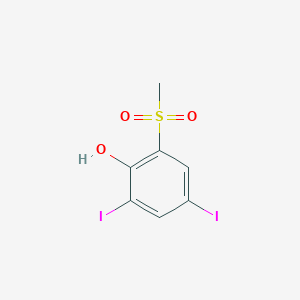

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-tetrahydro-1H-1-benzazepine is a biologically important heterocyclic system . It has a molecular formula of C10H13N and an average mass of 147.217 Da . It is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion . A simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one incorporates acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-1-benzazepine is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-1-benzazepine are diverse. For instance, it is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-1-benzazepine include a molecular formula of C10H13N , an average mass of 147.217 Da , and a monoisotopic mass of 147.104797 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthetic Methods : Research has developed novel and efficient synthetic methods for derivatives of tetrahydro-1H-benzazepines. A significant example includes a one-pot, three-(in situ five-)component condensation reaction, which provides an alternative method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method allows the rapid synthesis of a variety of templates, which are potentially important as therapeutic and prophylactic agents for diseases like diabetes and diabetic nephropathy (Shaabani et al., 2009).

Applications in Medicinal Chemistry

Potential Therapeutic Applications : The synthesis of benzodiazepine derivatives has been highlighted due to their broad spectrum of biological activities. These compounds, closely related to "2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide," exhibit activities as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists. Some benzodiazepines have been clinically used as anxiolytic agents (Shaabani et al., 2009).

Advanced Synthetic Techniques

Intramolecular Reactions and Derivatives : Research into intramolecular Diels–Alder reactions of pyrone-carboxamides has led to the synthesis of fused 1,3-cyclohexadiene systems, from which 3a,4,4a,5-tetrahydro-1(2H)-isoquinolone and 2,3,4,5,5a,6-hexahydro-1H-2-benzazepin-1-one derivatives were obtained. These systems have been used as versatile synthetic intermediates for the construction of polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986).

Novel Applications and Further Research

Pseudopeptide Analogues and Privileged Scaffolds : A study on the efficient one-pot access to trisubstituted 2-benzazepin-3-ones as constrained pseudopeptide analogues has shown that these scaffolds are important in medicinal chemistry. The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold, in particular, has been used in a variety of constrained therapeutic peptide mimetics, demonstrating the versatility and potential for biological applications of these compounds (Van der Poorten et al., 2018).

Mécanisme D'action

Target of Action

They have shown promise for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to interact with their targets in various ways, such as blocking sodium channels or inhibiting squalene synthase .

Biochemical Pathways

Benzazepines have been found to exhibit antibacterial activity and are effective in the treatment of hyperlipidemia, suggesting they may affect related biochemical pathways .

Result of Action

Benzazepines have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Given their wide range of biological activities, these compounds could have potential applications in the treatment of various diseases, making them a promising area for future research .

Analyse Biochimique

Cellular Effects

Benzazepines have been found to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzazepines can exhibit a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-7-3-5-8-4-1-2-6-9(8)13-10/h1-2,4,6,10,13H,3,5,7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCOOAPJGBEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC2=CC=CC=C2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2705731.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)

![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)